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Compound of Interest

Compound Name:
3'-Methoxy-2,2,4'-

trihydroxyacetophenone

CAS No.: 66922-70-1

Cat. No.: B131566

Get Quote

Executive Summary & Compound Identity
3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS: 66922-70-1) is a critical polyhydroxy

acetophenone derivative.[1] Structurally, it represents the hydrate of (4-hydroxy-3-

methoxyphenyl)glyoxal. Its unique substitution pattern—featuring a methoxy group at the 3'

position and hydroxyl groups at the 2 (side-chain gem-diol) and 4' (phenolic) positions—creates

a complex solubility landscape governed by competing hydrogen-bonding (hydrophilic) and

aromatic/methoxy (lipophilic) interactions.

This guide details the solubility behavior, thermodynamic modeling, and experimental protocols

required for the precise characterization of this compound in organic solvents, essential for

process optimization in pharmaceutical purification and lignin valorization.

Physicochemical Properties Table[2]
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Property Value / Description Source

IUPAC Name
2,2-dihydroxy-1-(4-hydroxy-3-

methoxyphenyl)ethanone
[PubChem, 2025]

Common Name Vanilloylglyoxal hydrate [BenchChem, 2025]

Molecular Formula

Molecular Weight 198.17 g/mol

Physical State
Crystalline Solid (Off-white to

yellow)

Melting Point
110 - 115 °C (Decomposes

upon dehydration)
[USBiological, 2024]

pKa (Phenolic) ~7.8 - 8.2 (Predicted)

LogP
~0.8 - 1.2 (Moderate

Lipophilicity)
[BenchChem, 2025]

Solubility Profile in Organic Solvents[1][3]
The solubility of 3'-Methoxy-2,2,4'-trihydroxyacetophenone is non-linear and highly solvent-

dependent. The presence of the gem-diol moiety (

) significantly increases polarity compared to simple acetophenones, making it highly soluble in
polar aprotic solvents while exhibiting limited solubility in non-polar hydrocarbons.

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvents

Solubility Rating Mechanistic Insight

Polar Aprotic DMSO, DMF, Acetone High

Strong dipole-dipole

interactions; DMSO

disrupts

intermolecular H-

bonds of the crystal

lattice.

Polar Protic Methanol, Ethanol Moderate to High

Solvation via H-

bonding; solubility

increases significantly

with temperature (

).

Chlorinated Chloroform, DCM Moderate

Interaction with the

aromatic ring; limited

by the polarity of the

gem-diol group.

Ethers/Esters Ethyl Acetate, THF Moderate

Good acceptors for

the phenolic proton;

useful for

extraction/crystallizati

on.

Aqueous Water Low

High lattice energy

dominates at ambient

; solubility increases in

alkaline pH (phenolate

formation).

Thermodynamic Behavior
The dissolution process is endothermic (

). Solubility (
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) increases with temperature across all solvent systems. The relationship follows the empirical
Apelblat Equation:

Where

,

, and

are empirical constants derived from experimental data. For this compound, the positive
enthalpy of solution suggests that increasing temperature is the most effective lever for
maximizing concentration during recrystallization processes.

Experimental Protocols: Solubility Determination
To ensure data integrity and reproducibility, the following self-validating protocols are

recommended. These methods account for the compound's potential instability

(oxidation/dehydration) at high temperatures.

Protocol A: Dynamic Laser Monitoring Method (High
Precision)
This method is preferred for generating precise solubility curves (Mole Fraction vs.

Temperature).

Equipment:

Laser Solubility Monitor (e.g., DynoChem or custom setup).

Jacketed glass vessel (50 mL) with precise temperature control (

).

Turbidity probe.

Workflow:

Preparation: Weigh excess solute (
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) and solvent (

) into the vessel.

Equilibration: Stir at 400 rpm.

Heating Ramp: Increase temperature at 0.5 K/min.

Detection: The laser transmittance will rise sharply upon complete dissolution (Clear Point).

Record

.[2]

Validation: Cool at 0.5 K/min to detect nucleation (Cloud Point). The hysteresis indicates the

metastable zone width (MSZW).

Iteration: Add more solute to the same vessel and repeat to generate the next data point

(Polythermal method).

Protocol B: Static Shake-Flask Method (Standard)
Used for equilibrium solubility validation at specific isotherms (e.g., 298.15 K).

Saturation: Add excess solid to solvent in scintillation vials.

Agitation: Shake at constant temperature for 24–48 hours.

Filtration: Filter supernatant through a 0.45

PTFE syringe filter (pre-heated to

to prevent precipitation).

Quantification: Analyze filtrate via HPLC-UV (280 nm).

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Column: C18 Reverse Phase.

Visualization of Solubility Workflow
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The following diagram illustrates the logical flow for determining and modeling the solubility

profile, ensuring scientific rigor.
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Figure 1: Systematic workflow for the determination and validation of solubility profiles using

dynamic and static methodologies.

Applications in Purification & Crystallization[2]
Understanding the solubility profile of 3'-Methoxy-2,2,4'-trihydroxyacetophenone allows for

the design of efficient purification processes.

Anti-Solvent Crystallization
Primary Solvent: DMSO or Acetone (High solubility).

Anti-Solvent: Water or Toluene (Low solubility).

Mechanism: The compound is dissolved in the primary solvent. Gradual addition of the anti-

solvent reduces the mixture's solvation power, inducing supersaturation and controlled

precipitation. This is effective for removing impurities with different solubility thresholds.

Cooling Crystallization
Solvent System: Ethanol/Water mixtures.[3]

Strategy: Exploits the steep solubility-temperature gradient.

Process: Dissolve at reflux (~78°C in Ethanol). Cool slowly (0.1°C/min) to 5°C. The gem-diol

structure stabilizes the crystal lattice, yielding high-purity solids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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